Prinomastat hydrochloride

Catalog No.
S640743
CAS No.
1435779-45-5
M.F
C18H22ClN3O5S2
M. Wt
460 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prinomastat hydrochloride

CAS Number

1435779-45-5

Product Name

Prinomastat hydrochloride

IUPAC Name

(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride

Molecular Formula

C18H22ClN3O5S2

Molecular Weight

460 g/mol

InChI

InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1

InChI Key

UQGWXXLNXBRNBU-NTISSMGPSA-N

SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl

Mechanism of Action

Prinomastat works by chelating zinc ions, which are essential for the catalytic activity of MMPs []. This chelation process prevents the enzymes from cleaving the components of the extracellular matrix, thereby hindering the ability of cancer cells to migrate and invade surrounding tissues.

Studies have shown that Prinomastat exhibits high potency against specific MMPs, including MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14, with IC50 values in the nanomolar range []. These findings suggest that Prinomastat may be effective in targeting various aspects of the tumor microenvironment associated with cancer progression.

Applications in Cancer Research

Prinomastat has been investigated in preclinical studies for its potential to treat various types of cancer, including:

  • Breast cancer: Studies have shown that Prinomastat can inhibit the proliferation and migration of breast cancer cells, both in vitro and in vivo [].
  • Pancreatic cancer: Prinomastat has been shown to suppress the growth and invasion of pancreatic cancer cells, suggesting its potential as a therapeutic agent for this aggressive malignancy [].
  • Melanoma: Research suggests that Prinomastat may be effective in targeting the invasive and metastatic properties of melanoma cells [].

Additional Research Applications

Beyond cancer research, Prinomastat has also been explored for its potential applications in other areas, such as:

  • Arthritis: Studies suggest that Prinomastat may help to reduce cartilage degradation in animal models of arthritis [].
  • Neurodegenerative diseases: Prinomastat has been shown to protect neurons from damage in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease [].

Prinomastat hydrochloride is a synthetic compound derived from hydroxamic acid, primarily known for its role as an inhibitor of matrix metalloproteinases (MMPs). Its chemical formula is C18H22ClN3O5S2C_{18}H_{22}ClN_{3}O_{5}S_{2} and it has a molecular weight of approximately 423.506 g/mol . This compound specifically targets MMPs 2, 3, 9, 13, and 14, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, prinomastat hydrochloride aims to prevent tumor metastasis and angiogenesis, making it a candidate for cancer treatment .

The primary chemical reaction involving prinomastat hydrochloride is its formation through the interaction of prinomastat and hydrogen chloride. This results in the hydrochloride salt form of the compound, enhancing its solubility and stability in biological systems . The compound can undergo various metabolic transformations in the body, leading to several metabolites, with one notable metabolite being (3S)-N-hydroxy-4-(4-((1-oxy-pyrid-4-yl)oxy)benzenesulfonyl)-2,2-dimethyl-tetrahydro-2H-1,4-thiazine-3-carboxamide .

Prinomastat hydrochloride exhibits significant biological activity by inhibiting MMPs, which play a crucial role in tissue remodeling and cancer progression. The inhibition of MMPs leads to decreased degradation of extracellular matrix components, thereby potentially reducing tumor invasion and metastasis . Furthermore, as a lipophilic agent, it can cross the blood-brain barrier, which may allow for central nervous system-targeted therapies .

The synthesis of prinomastat hydrochloride involves several steps:

  • Protection of Functional Groups: Initial protection of the phenolic group using suitable protecting groups.
  • Formation of Hydroxamic Acid: The core structure is synthesized through reactions that involve hydroxylation and subsequent modifications.
  • Salt Formation: The final step involves reacting the synthesized compound with hydrogen chloride to form the hydrochloride salt .

These methods ensure high purity levels of the final product, often exceeding 95% purity .

Interaction studies have focused on the pharmacokinetics and pharmacodynamics of prinomastat hydrochloride. It has been shown to interact with various biological targets due to its specific inhibition of MMPs. The compound's ability to cross the blood-brain barrier also raises considerations regarding its interactions within the central nervous system . These studies are crucial for understanding potential side effects and optimizing therapeutic strategies.

Several compounds share structural or functional similarities with prinomastat hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMMP InhibitionUnique Features
BatimastatYesFirst MMP inhibitor studied clinically; broad-spectrum activity against multiple MMPs.
MarimastatYesDeveloped for cancer therapy; shows effectiveness against various solid tumors.
TetracyclineYesAntibiotic properties; inhibits MMPs indirectly through anti-inflammatory effects.
IlomastatYesDesigned for chronic obstructive pulmonary disease; focuses on lung tissue remodeling.

Prinomastat hydrochloride is unique due to its selective inhibition profile for specific MMPs (2, 9, 13, and 14) and its formulation as a hydrochloride salt, which enhances solubility . Its development was aimed at targeting tumor metastasis specifically through extracellular matrix modulation.

UNII

A8581Y0K6K

Wikipedia

Prinomastat hydrochloride

Dates

Modify: 2024-04-14

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